molecular formula C6H6F3N3 B1339827 6-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 683242-79-7

6-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No. B1339827
M. Wt: 177.13 g/mol
InChI Key: MUAUJMRIVQEHHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated pyridine-containing aromatic diamines involves multi-step reactions. For instance, one of the diamines was prepared using a modified Chichibabin reaction followed by a reduction process . Another synthesis route involved a three-step synthetic route to prepare a similar diamine monomer . These synthetic approaches are crucial for obtaining high-purity diamines that are essential for the subsequent synthesis of polyimides and poly(ether imide)s.

Molecular Structure Analysis

The molecular structures of the synthesized diamines were characterized using various analytical techniques such as ^1H NMR, IR, elemental analysis, and X-ray diffraction measurements . These techniques confirmed the expected structures of the diamines, which is a critical step in ensuring that the correct monomer is used for polymer synthesis.

Chemical Reactions Analysis

The synthesized diamines were employed in polycondensation reactions with various aromatic dianhydrides to produce a series of polyimides and poly(ether imide)s . These reactions typically involve a two-step method, starting with the formation of poly(amic acid)s followed by thermal or chemical imidization to form the final polyimide structures.

Physical and Chemical Properties Analysis

The resulting polyimides and poly(ether imide)s derived from these diamines displayed a range of impressive physical and chemical properties. They were found to be highly soluble in common organic solvents, which is advantageous for processing . The materials also exhibited good thermal stability, with glass transition temperatures ranging from 195.2°C to 315°C and temperatures at 5% weight loss between 512°C and 585°C . The mechanical properties were also notable, with tensile strengths up to 105.8 MPa and elongations at break up to 24.4% . Additionally, the materials showed low dielectric constants and water uptake, making them suitable for electronic applications . The optical transparency of these films was also highlighted, with UV cutoff wavelengths in the 350-382 nm range .

Scientific Research Applications

Metal Coordination and Crystal Engineering

6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and similar compounds are used to chelate suitable metals, particularly Ag(I), to create predictable structures held together by coordinative interactions and hydrogen bonds. These structures are significant in crystal engineering due to their ability to form reliable hydrogen bonding patterns (Duong, Métivaud, Maris, & Wuest, 2011).

Synthesis of Fluorinated Polyimides

Compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine lead to novel fluorinated polyimides, which exhibit low water absorption rates, low dielectric constants, and high thermal stability. These polyimides form transparent films with significant mechanical strength, making them valuable in various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).

Synthesis and Characterization of Organosoluble Polymers

4-(1-pyrene)-2,6-bis(4-aminophenyl)pyridine, a diamine containing a pyridine group, is used in creating poly(pyridine−imide) polymers. These polymers are notable for their solubility in various solvents, excellent thermal stability, and unique optical properties, such as strong fluorescence upon protonation with protic acid (Liaw, Wang, & Chang, 2007).

Luminescent Compounds and Spin-State Transitions

Certain derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands are used in synthesizing luminescent lanthanide compounds for biological sensing. Iron complexes formed from these ligands exhibit unusual thermal and photochemical spin-state transitions, making them of interest in material science (Halcrow, 2005).

Development of Metal String Complexes

Pyrazine-modulated oligo-alpha-pyridylamino ligands, like N2-(pyrazin-2-yl)-N6-(6-(pyrazin-2-ylamino)pyridin-2-yl)pyridine-2,6-diamine, are crucial in synthesizing linear heptacobalt(II) metal string complexes. These complexes exhibit unique magnetic behavior and potential applications in molecular electronics (Wang et al., 2007).

Synthesis of Novel Organic Compounds

Research on the reaction products from hexafluorobiacetyl and ortho-diamines, including 6-(Trifluoromethyl)pyridine-2,3-diamine, focuses on understanding how trifluoromethyl groups stabilize covalently bound hydrates. This is essential for synthesizing novel organic compounds with potential biomedical applications (Cushman, Wong, & Bacher, 1986).

Chemosensors and Optical Materials

Compounds derived from diamines containing heterocyclic pyridine and triphenylamine substituents are utilized in creating poly(pyridine-imide) acid chemosensors. These materials exhibit unique optical properties like fluorescence upon protonation with acid, making them suitable for "off–on" fluorescent switchers for acids (Wang, Liou, Liaw, & Chen, 2008).

Future Directions

The future directions for the research and application of “6-(Trifluoromethyl)pyridine-2,3-diamine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUJMRIVQEHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470480
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-2,3-diamine

CAS RN

683242-79-7
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine from step (a) above (220 mg, 0.7 mmol) in 1:1 TFA/DCM (4 mL) was stirred at room temperature for 90 min. The reaction mixture was concentrated to yield a gummy residue, which was dissolved in MeOH (2 mL) and purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile) to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 178 (M+1).
Name
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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